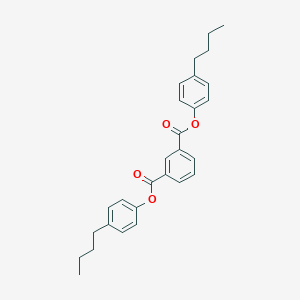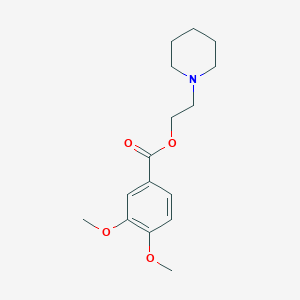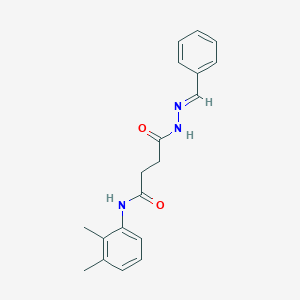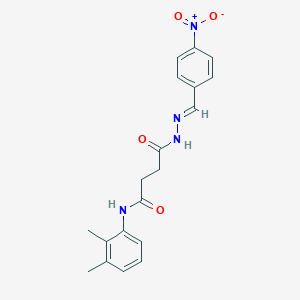![molecular formula C16H16BrN3O2S B386474 2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide CAS No. 328013-78-1](/img/structure/B386474.png)
2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide is an organic compound that features a thiourea group linked to a phenyl ring and a bromo-methoxy substituted phenyl group
Applications De Recherche Scientifique
2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and phenylthiourea.
Formation of Intermediate: The aldehyde group of 3-bromo-4-methoxybenzaldehyde is first converted to the corresponding acyl chloride using thionyl chloride (SOCl₂).
Condensation Reaction: The acyl chloride is then reacted with phenylthiourea in the presence of a base such as triethylamine (Et₃N) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: H₂O₂ in acetic acid or KMnO₄ in aqueous medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thioureas.
Mécanisme D'action
The mechanism of action of 2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The bromo and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-(3-bromo-4-methoxyphenyl)thiourea: Similar structure but lacks the oxoethyl group.
1-(3-Bromo-4-methoxyphenyl)-3-phenylurea: Similar but with a urea group instead of thiourea.
Uniqueness
2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide is unique due to the presence of both the oxoethyl and thiourea groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
328013-78-1 |
|---|---|
Formule moléculaire |
C16H16BrN3O2S |
Poids moléculaire |
394.3g/mol |
Nom IUPAC |
1-[[2-(3-bromo-4-methoxyphenyl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C16H16BrN3O2S/c1-22-14-8-7-11(9-13(14)17)10-15(21)19-20-16(23)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,23) |
Clé InChI |
SLVZCCAZHUWUNK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Br |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B386395.png)

![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B386401.png)
![3-[(2,5-Dichloroanilino)methyl]-5-(2,6-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386402.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386406.png)
![4-[2-(4-bromobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386407.png)
![4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386409.png)
![4-[2-(3-bromobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386410.png)
![3-[(4-Chloroanilino)methyl]-5-(2,6-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386411.png)
![N-(2,3-dimethylphenyl)-4-[2-(4-iodobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B386413.png)



